molecular formula C10H14ClN B3152959 3-(4-Chloro-phenyl)-1-methyl-propylamine CAS No. 74697-68-0

3-(4-Chloro-phenyl)-1-methyl-propylamine

Cat. No. B3152959
CAS RN: 74697-68-0
M. Wt: 183.68 g/mol
InChI Key: FYNLOGUCRBHVEG-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various forms such as a line-angle diagram or a 3D model.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It would include the starting materials, the reagents, the conditions under which the reaction is carried out, and the yield of the product.



Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It would include the conditions under which the reaction occurs, the products of the reaction, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve studying its spectroscopic properties.


Scientific Research Applications

Chemical Modification and Application Potential

  • Xylan Derivatives for Drug Delivery : Research on the chemical modification of xylan, a biopolymer, into ethers and esters for potential drug delivery applications, showcases the importance of chemical modifications in developing new materials with specific properties. This area of research underscores the potential of modifying compounds like 3-(4-Chloro-phenyl)-1-methyl-propylamine for specific applications, including medicinal ones (Petzold-Welcke et al., 2014).

Pharmacophoric Contributions to Drug Potency

  • Arylcycloalkylamines in Antipsychotic Agents : A study on the role of arylalkyl substituents, like those in 3-(4-Chloro-phenyl)-1-methyl-propylamine, in improving the potency and selectivity of binding affinity at D(2)-like receptors, highlights the compound's relevance in the development of antipsychotic medications. This demonstrates the potential application of such structures in medicinal chemistry (Sikazwe et al., 2009).

Environmental Behavior and Toxicity

  • Environmental Persistence of Related Compounds : Studies on the occurrence, toxicity, and environmental degradation of triclosan, as well as the behavior of parabens in aquatic environments, offer insights into the environmental fate and impact of chemically related compounds. These studies may inform research on the environmental aspects of handling and disposing of compounds like 3-(4-Chloro-phenyl)-1-methyl-propylamine, highlighting the need for understanding the environmental implications of chemical use and disposal (Bedoux et al., 2012; Haman et al., 2015).

Neurochemical and Pharmacological Effects

  • MDMA Research for Neurodegenerative Diseases : While the specific compound of interest is not directly mentioned, research on MDMA and its derivatives, due to structural similarities with psychoactive compounds, may offer parallel insights into the neurochemical and potential therapeutic applications of related compounds, including 3-(4-Chloro-phenyl)-1-methyl-propylamine. This area explores the interaction with brain receptors and potential effects on neurochemistry and behavior, relevant to understanding the pharmacological potentials of new compounds (Colado et al., 2004; Pitts et al., 2018).

Safety And Hazards

This involves studying the compound’s toxicity and potential hazards. It would include information on how to handle the compound safely and how to dispose of it properly.


Future Directions

This involves discussing potential future research directions. It could involve suggesting further studies to better understand the compound’s properties or to find new applications for it.


I hope this general information is helpful. For a more detailed analysis, you would need to consult specific resources or experts in the field. Please note that handling chemicals should always be done by trained professionals following all safety protocols. Always refer to the appropriate Material Safety Data Sheets (MSDS) for information on handling and disposal.


properties

IUPAC Name

4-(4-chlorophenyl)butan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-8H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNLOGUCRBHVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloro-phenyl)-1-methyl-propylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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